molecular formula C5H9NO3S B2908365 1-Formyl-N-methylcyclopropane-1-sulfonamide CAS No. 2137794-37-5

1-Formyl-N-methylcyclopropane-1-sulfonamide

Cat. No.: B2908365
CAS No.: 2137794-37-5
M. Wt: 163.19
InChI Key: IJBAFTXSNXXFCV-UHFFFAOYSA-N
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Description

1-Formyl-N-methylcyclopropane-1-sulfonamide (CAS 2137794-37-5) is a high-value chemical building block with significant applications in medicinal chemistry and oncology research, particularly in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. Its molecular formula is C 5 H 9 NO 3 S and it has a molecular weight of 163.19 g/mol . This compound serves as a key synthetic intermediate in the discovery of new cyclopropane sulfonamide derivatives designed to overcome resistance in non-small cell lung cancer (NSCLC) treatment . Introducing the cyclopropyl fragment into pharmacologically active molecules is a strategic approach in drug design, as it can enhance potency, increase metabolic stability, and contribute to a more favorable binding conformation with the target receptor . Researchers are utilizing this scaffold to create inhibitors that target EGFR triple mutations (including L858R, T790M, and C797S), which are a predominant mechanism of resistance to third-generation TKIs like Osimertinib . The formyl group on the cyclopropane ring provides a reactive handle for further chemical modifications, allowing medicinal chemists to explore diverse structure-activity relationships and optimize drug-like properties. Main Applications & Research Value: Oncology Drug Discovery: A critical precursor for synthesizing fourth-generation EGFR tyrosine kinase inhibitors aimed at overcoming C797S-mediated resistance. Medicinal Chemistry: The cyclopropane-sulfonamide core is a privileged structure in drug design, featured in several marketed pharmaceuticals and investigational compounds. Structure-Activity Relationship (SAR) Studies: The molecule is used to investigate the effect of cyclopropane substitution on biological activity and to refine the properties of N2, N4-diphenylpyridine-2,4-diamine sulfonamide derivatives. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

1-formyl-N-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-6-10(8,9)5(4-7)2-3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAFTXSNXXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Formyl-N-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide reagents under specific conditions. One common method includes the reaction of N-methylcyclopropane-1-sulfonamide with formylating agents such as formic acid or formic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Chemical Reactions Analysis

1-Formyl-N-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions.

Scientific Research Applications

1-Formyl-N-methylcyclopropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Formyl-N-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and sulfonamide moiety play crucial roles in these interactions, potentially inhibiting or activating certain biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-Formyl-N-methylcyclopropane-1-sulfonamide and related cyclopropane sulfonamides/carboxamides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound Not provided C₅H₉NO₃S 163.2 (calculated) Formyl, N-methyl sulfonamide
1-Methylcyclopropane-1-sulfonamide 669008-26-8 C₄H₉NO₂S 135.18 Methyl sulfonamide
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide 1598026-73-3 C₇H₁₆N₂O₂S 192.28 Aminomethyl, propane sulfonamide
(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride 1360828-80-3 C₉H₁₄F₂N₂O₃S·HCl 304.74 Difluoromethyl, carboxamide, sulfonyl
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide 1511939-66-4 C₁₂H₁₁FN₂O 234.23 Cyano, fluorophenyl carboxamide

Functional Group Analysis

  • This contrasts with methyl (CAS 669008-26-8) or aminomethyl (CAS 1598026-73-3) substituents, which are less reactive .
  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., CAS 669008-26-8) generally exhibit higher chemical and metabolic stability compared to carboxamides (e.g., CAS 1511939-66-4), which may influence their pharmacokinetic profiles .
  • Halogenation : Fluorine-containing analogs (e.g., CAS 1360828-80-3) often demonstrate improved lipophilicity and bioavailability, a trait absent in the target compound but critical for drug design .

Molecular Weight and Complexity

However, reduced steric bulk may limit target binding specificity .

Research Implications

  • Synthetic Utility: The formyl group in this compound could serve as a precursor for further functionalization (e.g., reduction to amine or oxidation to carboxylic acid), a feature less accessible in methyl- or cyano-substituted analogs .

Biological Activity

Overview

1-Formyl-N-methylcyclopropane-1-sulfonamide is an organic compound characterized by its molecular formula C5H9NO3SC_5H_9NO_3S and a molecular weight of 163.19 g/mol. This compound has garnered interest in the scientific community due to its unique structure, which combines a formyl group and a sulfonamide moiety, suggesting potential biological activities that warrant detailed investigation.

The synthesis of this compound typically involves the reaction of cyclopropane derivatives with sulfonamide reagents. Common methods include the use of formic acid or formic anhydride as formylating agents. The compound is known to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction with lithium aluminum hydride yields amine derivatives.
  • Substitution : Nucleophilic substitution reactions can occur, leading to diverse substituted products.

These properties make it a valuable building block in organic synthesis and highlight its potential applications in medicinal chemistry.

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

Enzyme Interaction

The compound is studied for its interactions with enzymes, particularly those involved in metabolic pathways. The sulfonamide group may inhibit certain enzymes by mimicking substrates, thus affecting biochemical pathways critical for cellular function.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This is particularly relevant in the context of developing new antibacterial agents, as sulfonamides are known for their historical use as antibiotics.

Anticancer Potential

There is emerging evidence that compounds with similar structures possess anticancer properties. The mechanism may involve the inhibition of tumor cell proliferation or induction of apoptosis through specific molecular pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Enzyme Inhibition Studies :
    • Researchers have demonstrated that this compound can inhibit carbonic anhydrase, an enzyme vital for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy.
  • Antimicrobial Testing :
    • In vitro testing against various bacterial strains has shown promising results, indicating its potential as a lead compound for antibiotic development.
  • Cell Viability Assays :
    • Studies utilizing cancer cell lines have revealed that the compound can reduce cell viability, suggesting further exploration into its anticancer mechanisms.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey FeaturesBiological Activity
N-Methylcyclopropane-1-sulfonamideLacks formyl group; less reactiveLimited biological activity
1-Formylcyclopropane-1-sulfonamideLacks N-methyl group; different reactivity profilePotentially less effective than target compound
Cyclopropane-1-sulfonamideSimplest structure; lacks both functional groupsMinimal biological activity

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Formyl-N-methylcyclopropane-1-sulfonamide, and what key reaction conditions are critical for achieving high yield?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation, sulfonylation, and formylation. Key steps include:

Cyclopropanation : Use of vinyl sulfonates or sulfonamide precursors under controlled temperature (e.g., 0–25°C) with catalysts like Pd(OAc)₂ to form the cyclopropane core .

N-Methylation : Reaction with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or using formic acid derivatives .

  • Critical Conditions : Maintain anhydrous environments, optimize stoichiometry (1:1.2 molar ratio for formylation), and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and sulfonamide/formyl functional groups .
  • FT-IR : Peaks at ~1300 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O formyl) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to assess purity (>95%) and molecular ion [M+H]⁺ .

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

  • Methodological Answer :

  • Byproducts : Unreacted sulfonyl chlorides or over-methylated derivatives.
  • Identification : Use LC-MS to detect masses inconsistent with the target compound.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Questions

Q. How can researchers optimize reaction yields when steric hindrance from the cyclopropane ring limits sulfonamide functionalization?

  • Methodological Answer :

  • Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate sulfonamide NH groups, enhancing nucleophilicity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to bypass steric challenges .

Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Replicate Experiments : Conduct stability assays at pH 2–12 (using HCl/NaOH buffers) with HPLC monitoring.
  • Computational Refinement : Re-optimize DFT models (e.g., B3LYP/6-31G*) to account for solvation effects and protonation states .
  • Cross-Validation : Compare with structurally similar sulfonamides (e.g., ) to identify trends in hydrolytic susceptibility .

Q. How does the electronic configuration of the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Ring Strain Effects : High ring strain increases electrophilicity at sulfonamide sulfur, facilitating SN2 reactions.
  • Electronic Modulation : Electron-withdrawing groups (e.g., formyl) enhance leaving-group ability.
  • Experimental Design : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane sulfonamides) using kinetic studies .

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